5-Isopropyl-2-methylbenzenesulfonamide
Description
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.3 g/mol |
IUPAC Name |
2-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-7(2)9-5-4-8(3)10(6-9)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |
InChI Key |
GUBLFDZLZUPTBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their substituent variations are summarized below:
Notes:
- Polarity and Solubility: The presence of electron-withdrawing groups (e.g., bromine in 717892-29-0) increases molecular weight and may reduce aqueous solubility, while methoxy or amino groups enhance polarity .
- Steric Effects: Bulky substituents like isopropoxy (1094691-36-7) or isopropyl (target compound) may hinder interactions in biological or catalytic systems .
Physicochemical Properties
- Crystallinity: Compounds like (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide hydrochloride () form white crystalline solids, suggesting salt forms improve stability and handling . The target compound’s crystalline state is unreported but may vary based on substituents.
- Thermal Stability: Sulfonamides with alkyl or aryl substituents (e.g., ethyl, isopropyl) typically exhibit decomposition temperatures above 200°C, though methoxy or bromine groups may alter thermal profiles .
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